molecular formula C9H8FNO5 B1435647 Methyl 4-fluoro-3-methoxy-5-nitrobenzoate CAS No. 1951444-68-0

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Cat. No. B1435647
CAS RN: 1951444-68-0
M. Wt: 229.16 g/mol
InChI Key: XGBXDFAPUUAAHB-UHFFFAOYSA-N
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Description

Methyl 4-Fluoro-3-methoxy-5-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO5 and a molecular weight of 229.16 . It is a solid substance .


Synthesis Analysis

Methyl 4-Fluoro-3-methoxy-5-nitrobenzoate can be prepared by reacting with 3-hydroxy-benzoic acid methyl ester .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 4-fluoro-3-methoxy-5-nitrobenzoate . The InChI code is 1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 4-Fluoro-3-methoxy-5-nitrobenzoate is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Derivative Reactions

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate has been involved in derivative reactions. For instance, nitrogen heterocycles reacted with 4-methoxy-3-nitrobenzyl chloride in the presence of potassium carbonate to yield N-(4-methoxy-3-nitrobenzyl) derivatives. This type of reaction is fundamental in organic synthesis for creating a variety of nitrogen-containing compounds (Harutyunyan, 2016).

Solvolysis Study

In the study of solvolysis, derivatives like 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate have been used to understand the reaction mechanisms. The solvolysis rate and the influence of the methoxy group were investigated, which is crucial for understanding reaction kinetics and mechanisms (Jursic, Ladika, & Sunko, 1986).

Potential Anti-HIV Activity

In medicinal chemistry, derivatives of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate have been explored for potential anti-HIV activity. Compounds like Methyl 2,3-dideoxy-3-fluoro-5-0-(4-phenylbenzoyl)-β-D-erythro-pentofuranoside were synthesized and tested for their efficacy against HIV-1, demonstrating the importance of this compound in drug discovery (Sofan et al., 1994).

High-Performance Liquid Chromatography

In analytical chemistry, compounds like 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole have been used as fluorescent labeling reagents in high-performance liquid chromatography for amino acids. This illustrates the role of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate derivatives in enhancing detection sensitivity in analytical methods (Watanabe & Imai, 1981).

Fluorous Biphasic Catalysis

The compound has also found use in fluorous biphasic catalysis. Methyl p-nitrobenzoate, a derivative, was synthesized using fluorous biphasic catalysts. This synthesis demonstrates the compound's utility in catalysis and organic synthesis (Zhi, 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

methyl 4-fluoro-3-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBXDFAPUUAAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205257
Record name Benzoic acid, 4-fluoro-3-methoxy-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

CAS RN

1951444-68-0
Record name Benzoic acid, 4-fluoro-3-methoxy-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-fluoro-3-methoxy-5-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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